molecular formula C11H21N B14557430 2-Ethyl-5-pentyl-3,4-dihydro-2H-pyrrole CAS No. 61772-95-0

2-Ethyl-5-pentyl-3,4-dihydro-2H-pyrrole

Cat. No.: B14557430
CAS No.: 61772-95-0
M. Wt: 167.29 g/mol
InChI Key: VXXHEVJFTBKPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-pentyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound belonging to the pyrrole family Pyrroles are five-membered nitrogen-containing rings that exhibit a wide range of chemical and biological activities

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-pentyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iron (III) chloride for the Paal-Knorr synthesis, catalytic copper for oxidative aromatization, and various alkyl halides for substitution reactions .

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethyl-5-pentyl-3,4-dihydro-2H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethyl-5-pentyl-3,4-dihydro-2H-pyrrole include:

Uniqueness

The ethyl and pentyl groups enhance its lipophilicity, making it suitable for applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

61772-95-0

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

2-ethyl-5-pentyl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C11H21N/c1-3-5-6-7-11-9-8-10(4-2)12-11/h10H,3-9H2,1-2H3

InChI Key

VXXHEVJFTBKPKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC(CC1)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.